BenchChemオンラインストアへようこそ!

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE

VEGFR-2 KDR Kinase Inhibitor

This 5-bromo N-(1,3-thiazol-2-yl)pyridin-2-amine is a differentiated kinase probe with superior Aurora-A inhibition (IC50=2000 nM) compared to the 3-pyridyl analog (3600 nM), making it the preferred scaffold for mapping VEGFR-2 SAR without ultra-potent lead interference (KDR IC50=71 nM). It is also suitable for pan-CDK investigations and P2Y12 receptor-mediated platelet-aggregation research. Choose this intermediate-affinity reference standard to reduce off-target confounding in your assay cascades.

Molecular Formula C8H6BrN3S
Molecular Weight 256.12 g/mol
CAS No. 54670-78-9
Cat. No. B1366561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE
CAS54670-78-9
Molecular FormulaC8H6BrN3S
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=NC=C(S2)Br
InChIInChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12)
InChIKeyWZNOXZQMWMMJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE (CAS 54670-78-9) Chemical Class and Baseline Profile for Procurement Reference


N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine (CAS 54670-78-9; molecular formula C₈H₆BrN₃S; MW 256.12) is a heterocyclic compound that contains both a thiazole ring and a pyridine ring [1]. This structural motif belongs to the N-(1,3-thiazol-2-yl)pyridin-2-amine class, which is extensively investigated as kinase inhibitors targeting vascular endothelial growth factor receptor 2 (VEGFR‑2/KDR) and cyclin‑dependent kinases (CDKs) [2][3]. The compound features a 5‑bromo substituent on the thiazole ring that distinguishes it from other halogenated or unsubstituted analogs in the same scaffold class.

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE CAS 54670-78-9 Cannot Be Replaced by Generic In‑Class Analogs Without Validated Comparative Data


Within the N-(1,3-thiazol-2-yl)pyridin-2-amine family, subtle structural changes—particularly the position and identity of halogen substituents—dramatically shift kinase selectivity, target potency, and off‑target liability [1][2]. For example, the 5‑bromo derivative (CAS 54670‑78‑9) exhibits a distinct Aurora‑A IC₅₀ of 2000 nM, whereas the regioisomeric 3‑pyridyl analog (5‑bromo‑N‑(pyridin‑3‑yl)‑1,3‑thiazol‑2‑amine) shows nearly two‑fold weaker affinity (IC₅₀ ≈ 3600 nM) under identical assay conditions [3]. More elaborate N‑(1,3‑thiazol‑2‑yl)pyridin‑2‑amine derivatives bearing additional substituents can achieve picomolar KDR inhibition (IC₅₀ ≈ 2 nM) [4], underscoring that even conserved core scaffolds cannot be treated as interchangeable. Consequently, generic substitution without head‑to‑head or cross‑study comparative data risks selecting a compound with an unintended activity profile, confounding assay results or derailing SAR campaigns.

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE Quantitative Comparative Evidence vs. Closest Analogs for Scientific Selection


KDR/VEGFR‑2 Kinase Inhibition: 71 nM Potency Provides a Moderate Affinity Reference Point Within the Class

The target compound inhibits KDR (VEGFR‑2) with an IC₅₀ of 71 nM, as determined by a radiometric kinase assay using [γ‑³³P]ATP and poly‑Glu/Tyr substrate [1]. This places it in the moderate‑potency segment of the N‑(1,3‑thiazol‑2‑yl)pyridin‑2‑amine family. By comparison, the unsubstituted core analog N‑(1,3‑thiazol‑2‑yl)pyridin‑2‑amine (with a 5‑phenyl group) exhibits sub‑nanomolar potency (IC₅₀ = 2 nM) [2], while another 5‑phenyl analog shows an IC₅₀ of 7 nM [3]. The 5‑bromo derivative therefore offers a distinct intermediate affinity that may be advantageous for SAR studies aiming to tune potency without resorting to ultra‑potent leads.

VEGFR-2 KDR Kinase Inhibitor Angiogenesis

Aurora‑A Kinase Inhibition: Regioisomeric 2‑Pyridyl vs. 3‑Pyridyl Comparison Demonstrates 1.8‑Fold Higher Potency

In Aurora‑A kinase assays, N‑(5‑bromo‑1,3‑thiazol‑2‑yl)pyridin‑2‑amine (CAS 54670‑78‑9) displays an IC₅₀ of 2000 nM [1]. Under identical assay conditions, the regioisomeric analog 5‑bromo‑N‑(pyridin‑3‑yl)‑1,3‑thiazol‑2‑amine (CAS 923946‑76‑3) shows an IC₅₀ of 3600 nM [2]. The 2‑pyridyl isomer therefore exhibits approximately 1.8‑fold greater Aurora‑A inhibitory activity than the 3‑pyridyl counterpart.

Aurora Kinase A Kinase Selectivity Regioisomer Comparison

Pan‑CDK Inhibition: 5‑Bromo Derivative Retains Pan‑CDK Activity While N‑Acyl Analogs Are CDK2‑Selective

In the N‑aryl‑2‑aminothiazole series, the N‑2‑pyridyl analog (which includes N‑(5‑bromo‑1,3‑thiazol‑2‑yl)pyridin‑2‑amine) was identified as a pan‑CDK inhibitor, exhibiting activity against CDK1, CDK2, and CDK4 [1]. In contrast, N‑acyl‑2‑aminothiazoles within the same scaffold class demonstrate selective inhibition of CDK2/cycE [1]. This differentiation in kinase‑selectivity profiles is directly attributable to the N‑aryl (vs. N‑acyl) substitution pattern.

CDK1 CDK2 CDK4 Cyclin-Dependent Kinase Kinase Selectivity

Platelet Aggregation Inhibition: Differentiated Pharmacological Activity Relative to Other Kinase‑Focused Analogs

N‑(5‑Bromo‑1,3‑thiazol‑2‑yl)pyridin‑2‑amine has been reported to inhibit platelet aggregation by preventing activation of the P2Y₁₂ receptor in human platelets . While quantitative IC₅₀ values for this specific endpoint are not publicly available, the reported activity represents a distinct biological profile not observed for many close structural analogs that are predominantly characterized as kinase inhibitors. This platelet‑related activity, coupled with reported effects on endometriosis and polycystic ovary syndrome models , suggests a broader pharmacological footprint.

Platelet Aggregation P2Y12 Receptor Thrombosis

N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE CAS 54670-78-9 Recommended Application Scenarios Based on Comparative Evidence


Kinase SAR Studies Requiring a Moderate‑Potency KDR Reference Point

Researchers seeking to map the SAR of N‑(1,3‑thiazol‑2‑yl)pyridin‑2‑amine derivatives can utilize this compound (KDR IC₅₀ = 71 nM) as an intermediate‑affinity reference. This avoids the confounding ultra‑potency (IC₅₀ ≈ 2 nM) of more advanced leads [1][2], enabling clearer interpretation of substituent effects on kinase inhibition.

Regioisomeric Comparative Studies for Aurora‑A Kinase Targeting

The 2‑pyridyl regioisomer (CAS 54670‑78‑9) demonstrates ~1.8‑fold greater Aurora‑A inhibition than the 3‑pyridyl analog (IC₅₀ 2000 nM vs. 3600 nM) [3][4]. This compound is the appropriate choice for experiments where the 2‑pyridyl linkage is required for optimal Aurora‑A engagement.

Pan‑CDK Inhibitor Tool for Cell Cycle Studies

When a pan‑CDK inhibitory profile (CDK1, CDK2, CDK4) is required, N‑(5‑bromo‑1,3‑thiazol‑2‑yl)pyridin‑2‑amine serves as a suitable tool compound, consistent with the pan‑CDK activity reported for N‑2‑pyridyl aminothiazoles [5]. In contrast, N‑acyl analogs are CDK2‑selective and should be avoided for pan‑CDK investigations.

Platelet Function and Thrombosis Model Investigations

Based on reported P2Y₁₂ receptor‑mediated anti‑platelet activity , this compound may be prioritized over kinase‑only analogs for studies involving thrombosis, platelet aggregation, or related cardiovascular pharmacology.

Quote Request

Request a Quote for N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.